molecular formula C12H9N9 B3120774 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine CAS No. 27257-90-5

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine

Cat. No.: B3120774
CAS No.: 27257-90-5
M. Wt: 279.26 g/mol
InChI Key: TYFDLFGIPWUEGU-UHFFFAOYSA-N
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Description

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine is a heterocyclic compound with the molecular formula C12H9N9. It is composed of a triazine ring substituted with three pyrazolyl groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine typically involves the reaction of cyanuric chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or dioxane. The general reaction scheme is as follows:

C3N3Cl3+3C3H4N2C12H9N9+3HCl\text{C}_3\text{N}_3\text{Cl}_3 + 3 \text{C}_3\text{H}_4\text{N}_2 \rightarrow \text{C}_{12}\text{H}_9\text{N}_9 + 3 \text{HCl} C3​N3​Cl3​+3C3​H4​N2​→C12​H9​N9​+3HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient triazine ring.

    Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.

    Coordination Chemistry: Metal salts like palladium chloride, copper sulfate, and silver nitrate are commonly used.

Major Products

Scientific Research Applications

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-tris(4-pyrazol-1-yl)-1,3,5-triazine
  • 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine
  • 2,4,6-tris(4-methylpyrazol-1-yl)-1,3,5-triazine

Uniqueness

2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly effective as a ligand in coordination chemistry and potentially useful in various applications .

Properties

IUPAC Name

2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N9/c1-4-13-19(7-1)10-16-11(20-8-2-5-14-20)18-12(17-10)21-9-3-6-15-21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFDLFGIPWUEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC(=N2)N3C=CC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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